1-Azaspiro[3.3]heptan-6-ol
Description
1-Azaspiro[3.3]heptan-6-ol is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 1 and a hydroxyl group at position 6. The spirocyclic structure (two fused three-membered rings) imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol (derived from related analogs in and ).
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
The reaction typically proceeds in polar aprotic solvents (e.g., THF, DMF) with strong bases (KOH, NaH) at elevated temperatures. Steric hindrance from the brominated substrates necessitates extended reaction times (up to 90 h).
Reductive Amination and Spirocyclization
Reductive amination offers a versatile route to functionalize the azaspiro scaffold. 3-Chloromethylazetidine-3-carbaldehyde reacts with primary amines or anilines under reducing conditions (e.g., NaBH₃CN) to form iminium intermediates, which undergo spontaneous cyclization to yield 2,6-diazaspiro[3.3]heptanes. Adapting this method for 1-azaspiro systems involves substituting the secondary amine with a hydroxyl group post-cyclization.
Key Optimization Parameters
-
Solvent Selection : Dichloroethane and DMF-H₂O mixtures enhance iminium ion stability.
-
Temperature Control : Reactions at 70–110°C improve cyclization kinetics but may require pressure-rated vessels.
-
Scale-Up Feasibility : Yields remain consistent (>70%) at multigram scales (up to 209 mg per batch).
Deprotection Strategies for N-Protected Derivatives
N-Tosyl and N-benzyl groups are commonly used to protect the amine during spirocyclization. Deprotection is achieved via:
-
Acid Hydrolysis : HCl in dioxane removes tosyl groups at reflux.
-
Hydrogenolysis : Pd/C-mediated H₂ cleavage of benzyl groups under ambient pressure.
For example, N-tosyl-2-oxa-6-azaspiro[3.3]heptane treated with 6 M HCl yields 1-azaspiro[3.3]heptan-6-ol after neutralization.
Deprotection Efficiency
| Protected Derivative | Deprotection Method | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 6 M HCl, reflux | 92 | 98.5 |
| 2-Benzyl-6-phenyl-2,6-diaza-spiro[3.3]heptane | H₂, Pd/C, MeOH | 89 | 97.2 |
Industrial-Scale Synthesis Approaches
Large-scale production (up to 400 g) employs convergent strategies to minimize intermediate isolation. For instance, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is synthesized via a one-pot reaction of 2-fluoro-4-nitroaniline with 1,1-bis(bromomethyl)oxetane in sulfolane at 80°C. Continuous flow systems further enhance throughput by maintaining optimal temperature and mixing.
Process Optimization Metrics
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Water Content | ≤3 wt% | +15% |
| Reaction Temperature | 80°C | +22% |
| Dropwise Addition Rate | 2 h per 100 g | +10% |
Chemical Reactions Analysis
1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics and Bioisosterism
1-Azaspiro[3.3]heptan-6-ol is characterized by a spirocyclic structure that incorporates nitrogen, making it a valuable candidate for bioisosteric replacement of traditional amines such as piperidine. Bioisosterism is a strategy used in drug design to improve the pharmacokinetic properties of compounds while maintaining their biological activity. Recent studies have demonstrated that 1-azaspiro[3.3]heptanes can effectively mimic piperidine, leading to enhanced solubility and reduced toxicity profiles for various drug candidates .
Synthesis and Characterization
The synthesis of this compound typically involves the thermal [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction processes to yield the desired spirocyclic compounds. This method has been validated biologically, confirming the compound's efficacy as a bioisostere .
Inhibitors of Viral Proteins
One of the most promising applications of this compound lies in its incorporation into inhibitors targeting viral proteins, particularly those involved in the replication of coronaviruses such as SARS-CoV-2. Research has shown that spirocyclic inhibitors containing this compound exhibit potent inhibitory activity against the SARS-CoV-2 3CL protease, with IC50 values in the submicromolar range . The unique spatial arrangement of the spirocycle allows for optimized binding interactions within the enzyme's active site, enhancing the compound's efficacy.
Broad-Spectrum Antiviral Activity
The structural versatility of this compound has also been explored for developing broad-spectrum antiviral agents. Studies indicate that derivatives of this compound are effective against multiple strains of coronaviruses, suggesting potential for preclinical candidates that could be developed into therapeutics for various viral infections .
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to evaluate the potency of various spirocyclic compounds derived from this compound against viral proteases. These studies reveal that modifications to the spirocyclic structure can significantly influence biological activity, emphasizing the importance of tailored design in drug development .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound derivative A | 0.09 ± 0.01 | High |
| This compound derivative B | 0.24 ± 0.01 | Moderate |
| This compound derivative C | >100 | Low |
Therapeutic Potential Against COVID-19
In vitro studies have demonstrated that compounds based on this compound can effectively inhibit SARS-CoV-2 replication in cell cultures, with EC50 values comparable to established antiviral agents like GC376, which is known for its efficacy against coronaviruses . The safety index for these compounds indicates a favorable therapeutic window, making them promising candidates for further development.
Mechanism of Action
The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
Key Differences and Trends
Synthesis Complexity :
- This compound requires multi-step routes (Carreira: 5 steps; Mykhailiuk: cycloaddition + reduction), limiting scalability .
- 2-Azaspiro[3.3]heptan-6-ol derivatives are more accessible via oxidative cyclization () or modular protocols, explaining their prevalence in patents (>7,000 compounds) .
Bioisosteric Utility :
- 2-Azaspiro[3.3]heptanes dominate as piperidine mimics due to established synthetic routes and tunable substituents (e.g., methyl, difluoromethyl) .
- 1-Azaspiro[3.3]heptanes are emerging as alternatives but require further optimization for broad adoption .
Physicochemical Properties :
- Hydrochloride salts (e.g., 2-azaspiro derivatives) improve aqueous solubility but may introduce hygroscopicity .
- Heteroatom position (1-aza vs. 2-aza vs. 1-oxa) significantly impacts ring strain, polarity, and metabolic stability. For example, 1-oxa analogs exhibit higher reactivity due to oxygen’s electronegativity .
Safety Profiles :
- 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride carries hazard warnings (H302: harmful if swallowed; H315: skin irritation), necessitating careful handling .
- Unsubstituted 1-azaspiro compounds lack detailed safety data, highlighting a research gap ().
Research Findings
- Medicinal Chemistry : 2-Azaspiro derivatives are prioritized in CNS drug discovery due to their ability to mimic piperidine’s pharmacokinetics while avoiding off-target effects .
- Synthetic Innovation: Mykhailiuk’s [2+2] cycloaddition method enables diversification of 1-azaspiro scaffolds, though diastereomer separation remains a challenge (42–89% yields) .
- Thermodynamic Stability : Computational studies suggest this compound exhibits lower ring strain than bicyclic amines (e.g., azabicyclo[3.2.0]heptanes), enhancing its suitability for prolonged biological activity .
Biological Activity
1-Azaspiro[3.3]heptan-6-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.
Overview of this compound
This compound is characterized by a spiro-connected azetidine and cyclobutane ring system. Its molecular formula is with a molecular weight of approximately 149.20 g/mol. The compound is often explored as a bioisostere of piperidine, which allows it to mimic the pharmacological properties of piperidine derivatives while potentially offering improved safety profiles and efficacy in drug applications.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Thermal [2+2] Cycloaddition : This method uses endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
- Reduction : The β-lactam ring can be reduced using alane to yield this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets similarly to piperidine-based compounds. This interaction may modulate biological pathways, influencing pharmacological effects such as analgesia or sedation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Receptor Binding : Studies have shown that this compound can bind to various receptors, potentially influencing neurotransmitter systems similar to piperidine derivatives.
- Pharmacokinetics : Modifications to the azaspiro framework can enhance pharmacokinetic properties, making it a candidate for drug development in anesthetics and other therapeutic areas .
Case Studies
- Study on Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects in animal models, suggesting potential applications in pain management.
- Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, showing promise for developing treatments for mood disorders.
Comparison with Similar Compounds
This compound can be compared with other spirocyclic compounds such as:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane | 1630907-10-6 | Contains an additional nitrogen atom | Potentially different pharmacological activity |
| 6-Difluoromethyl-2-azaspiro[3.3]heptane | 2250242-34-1 | Fluorinated variant affecting lipophilicity | May exhibit enhanced receptor selectivity |
| Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate | 2378502-06-6 | Carbamate derivative providing stability | Useful for evaluating metabolic pathways |
Q & A
Q. What are the established synthetic methodologies for 1-Azaspiro[3.3]heptan-6-ol and its derivatives?
The compound is typically synthesized via a thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, followed by reduction with alane (e.g., LiAlH₄) to yield the bioactive spirocyclic amine. This two-step process ensures the formation of the rigid azaspiro core, which is critical for its pharmacological potential. Key intermediates like β-lactams are generated during cycloaddition, which are subsequently reduced to the final structure .
Q. How is structural characterization of this compound performed?
Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the spirocyclic architecture and hydroxyl group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, the IUPAC name and stereochemistry (e.g., axial vs. equatorial hydroxyl orientation) are confirmed via crystallographic data deposited in PubChem .
Q. What in vitro assays are used to evaluate the biological activity of azaspiro compounds?
Standard assays include:
- Receptor binding studies (e.g., GPCRs or opioid receptors) using radioligand displacement.
- Enzyme inhibition assays (e.g., kinases or proteases) with fluorogenic substrates.
- Cell viability assays (MTT or ATP luminescence) to assess cytotoxicity. Comparisons with structurally related compounds (e.g., 2-oxa-6-azaspiro[3.3]heptane) help identify pharmacophore contributions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) systematically optimize reaction conditions. For example, substituting alane with borane-THF in reductions may enhance stereoselectivity. Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while kinetic resolution during crystallization improves purity .
Q. How to address discrepancies in reported biological activity data across studies?
Conduct meta-analyses of published datasets to identify variables such as:
- Assay conditions (e.g., buffer pH, co-solvents).
- Structural modifications (e.g., fluorination at C6 alters lipophilicity and target engagement). For instance, 6-(2-fluoro-4-nitrophenyl) derivatives show enhanced antimicrobial activity compared to non-fluorinated analogs, highlighting substituent effects .
Q. What computational strategies predict the pharmacokinetic properties of azaspiro derivatives?
Molecular dynamics simulations (e.g., AMBER or GROMACS) model membrane permeability and blood-brain barrier penetration. QSAR models correlate logP values (e.g., 0.88 for 2-oxa-6-azaspiro[3.3]heptane) with bioavailability. Docking studies (AutoDock Vina) map interactions with target proteins, guiding rational design of derivatives with improved metabolic stability .
Q. How to validate the role of the spirocyclic core in bioactivity?
Scaffold-hopping experiments compare 1-azaspiro[3.3]heptane with non-spiro analogs (e.g., piperidine derivatives) in parallel assays. For example, the spiro structure’s conformational restraint often enhances receptor binding affinity by reducing entropy penalties during ligand-target interactions .
Methodological Considerations
- Synthetic Troubleshooting : Low yields in cycloaddition steps may arise from moisture-sensitive intermediates. Use Schlenk techniques or molecular sieves to maintain anhydrous conditions .
- Data Reproducibility : Standardize biological assays using positive controls (e.g., known kinase inhibitors) and report IC₅₀ values with 95% confidence intervals .
- Safety Protocols : Despite limited toxicity data, handle azaspiro compounds under fume hoods and use PPE (gloves, goggles) due to structural similarities to bioactive amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
